Cas no 111782-83-3 (9(10H)-Acridinimine,10-pentyl-)

9(10H)-Acridinimine,10-pentyl- structure
111782-83-3 structure
Product Name:9(10H)-Acridinimine,10-pentyl-
CAS No:111782-83-3
MF:C18H20N2
MW:264.364804267883
CID:195779
PubChem ID:3025668
Update Time:2025-04-19

9(10H)-Acridinimine,10-pentyl- Chemical and Physical Properties

Names and Identifiers

    • 9(10H)-Acridinimine,10-pentyl-
    • 10-pentylacridin-9-imine
    • 10-Pentyl-9(10H)-acridinimine
    • 9(10H)-Acridinimine, 10-pentyl-
    • 111782-83-3
    • DTXSID20149728
    • Inchi: 1S/C18H20N2/c1-2-3-8-13-20-16-11-6-4-9-14(16)18(19)15-10-5-7-12-17(15)20/h4-7,9-12,19H,2-3,8,13H2,1H3
    • InChI Key: QMHRHATWYGUWPR-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2C(C2C=CC=CC1=2)=N)CCCCC

Computed Properties

  • Exact Mass: 264.1628
  • Monoisotopic Mass: 264.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 27.1Ų

Experimental Properties

  • Density: 1.08
  • Boiling Point: 394°Cat760mmHg
  • Flash Point: 192.1°C
  • Refractive Index: 1.602
  • PSA: 27.09
  • LogP: 4.56390
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